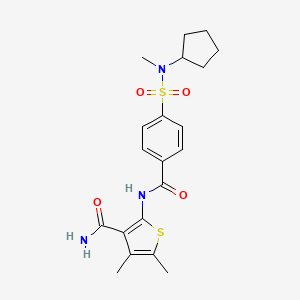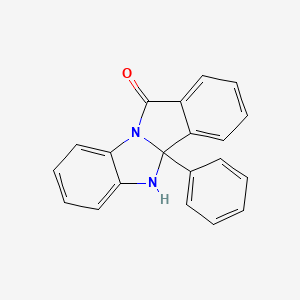
4B,5-Dihydro-4B-phenyl-11H-isoindolo(2,1-A)benzimidazol-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4B,5-Dihydro-4B-phenyl-11H-isoindolo(2,1-A)benzimidazol-11-one, also known as PHII-7, is a synthetic compound that has been widely studied in the field of medicinal chemistry. This compound possesses a unique structure that makes it a promising candidate for the development of new drugs with potential therapeutic applications.
Applications De Recherche Scientifique
4B,5-Dihydro-4B-phenyl-11H-isoindolo(2,1-A)benzimidazol-11-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. In particular, it has been found to be effective against breast cancer, lung cancer, and leukemia. This compound has also been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential as an anti-viral agent against the Zika virus.
Mécanisme D'action
The mechanism of action of 4B,5-Dihydro-4B-phenyl-11H-isoindolo(2,1-A)benzimidazol-11-one is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of this compound are thought to be due to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In terms of its anti-inflammatory effects, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4B,5-Dihydro-4B-phenyl-11H-isoindolo(2,1-A)benzimidazol-11-one is its potent anti-cancer and anti-inflammatory effects. This makes it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one limitation of this compound is its moderate yield in the synthesis process, which can limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research of 4B,5-Dihydro-4B-phenyl-11H-isoindolo(2,1-A)benzimidazol-11-one. One possible direction is to investigate its potential as a therapeutic agent for other types of cancer, such as prostate cancer and ovarian cancer. Another direction is to explore its potential as an anti-viral agent against other viruses, such as HIV and hepatitis C. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which can help to optimize its therapeutic potential. Finally, future research can focus on improving the synthesis process of this compound to increase its yield and purity.
In conclusion, this compound is a synthetic compound that has shown promising potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Its unique structure and potent biological effects make it an interesting candidate for further research. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
4B,5-Dihydro-4B-phenyl-11H-isoindolo(2,1-A)benzimidazol-11-one can be synthesized through a multi-step reaction process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzimidazole with a suitable aldehyde followed by a cyclization reaction to form the isoindole ring. The final step involves the reduction of the nitro group to the corresponding amine. The yield of the synthesis is moderate, and the purity of the final product can be obtained through column chromatography.
Propriétés
IUPAC Name |
4b-phenyl-5H-isoindolo[2,1-a]benzimidazol-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-19-15-10-4-5-11-16(15)20(14-8-2-1-3-9-14)21-17-12-6-7-13-18(17)22(19)20/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKGEWOKFFPTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(=O)N2C5=CC=CC=C5N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16147-55-0 |
Source


|
| Record name | 4B,5-DIHYDRO-4B-PHENYL-11H-ISOINDOLO(2,1-A)BENZIMIDAZOL-11-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543041.png)
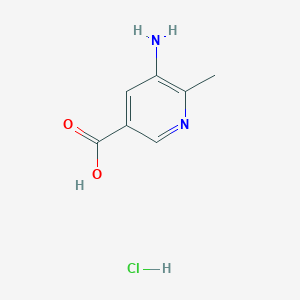
![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543044.png)
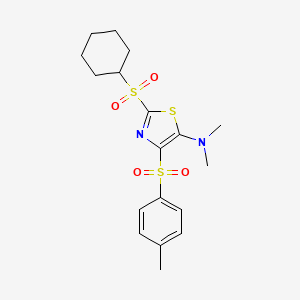
![2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2543046.png)
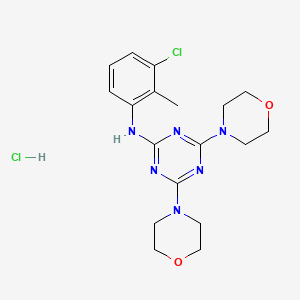
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2543051.png)
![2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2543053.png)
![2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2543055.png)
![N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2543056.png)
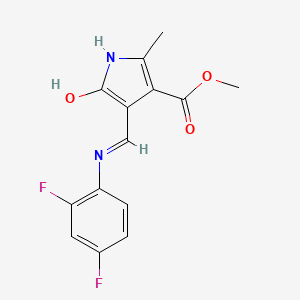
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2543061.png)
![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
